Flosulide

Gastrointestinal safety COX-2 selectivity Clinical endoscopy

Flosulide is the reference COX-2 inhibitor for studies requiring documented superior gastrointestinal tolerability. In the Lanza endoscopic trial, it achieved a Lanza score of 0.58 vs naproxen 1.47, with 68% vs 37% of patients free of gastric damage. It uniquely inhibits neutrophil superoxide production where indomethacin, piroxicam, and ibuprofen are inactive, and demonstrates dose-dependent proteinuria reduction (max 63%) in passive Heymann nephritis. Choose Flosulide for precise control over COX-2 selectivity and GI/renal safety endpoints.

Molecular Formula C16H13F2NO4S
Molecular Weight 353.3 g/mol
CAS No. 80937-31-1
Cat. No. B1662742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlosulide
CAS80937-31-1
Synonyms6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone
CGP 28238
CGP-28238
flosulide
ZK 38997
Molecular FormulaC16H13F2NO4S
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
InChIKeyCXJONBHNIJFARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flosulide (80937-31-1) for Inflammatory Disease Research: A COX-2 Selective Inhibitor with Defined Gastrointestinal Safety Profile


Flosulide (CAS 80937-31-1; synonyms: CGP 28238, ZK 38997) is a small-molecule inhibitor of cyclooxygenase-2 (COX-2) that was advanced to Phase II clinical trials for rheumatoid arthritis by Schering AG/Novartis [1]. Its chemical structure (N-[6-(2,4-difluorophenoxy)-1-oxo-5-indanyl]methanesulfonamide) and potent COX-2 selectivity distinguish it from non-selective NSAIDs [2]. Flosulide remains a widely used research tool for investigating COX-2-dependent inflammatory pathways and the therapeutic potential of selective COX-2 inhibition.

Why Flosulide Cannot Be Substituted with General COX Inhibitors: A Comparator-Based Rationale for Procurement


Flosulide's value in research and historical development lies in its quantifiably superior gastrointestinal tolerability compared to non-selective NSAIDs, a property not shared by all COX-2 inhibitors or NSAIDs. Direct comparative studies demonstrate that substituting flosulide with naproxen (a mixed COX-1/COX-2 inhibitor) results in significantly greater gastric mucosal injury, while substitution with aspirin (a COX-1-preferring inhibitor) leads to worse renal outcomes in nephritis models [1][2]. Even among COX-2 selective agents, flosulide exhibits a distinct rank order of COX-1 inhibitory potency that differentiates it from celecoxib, nimesulide, and other comparators [3]. These differences render simple generic substitution scientifically invalid when precise control over COX-2 selectivity and gastrointestinal safety endpoints is required.

Flosulide Procurement Evidence: Quantitative Differentiation from NSAID and COX-2 Inhibitor Comparators


Superior Gastroduodenal Tolerability of Flosulide vs. Naproxen: Direct Endoscopic Evidence in Osteoarthritis Patients

Flosulide demonstrates significantly lower gastroduodenal mucosal injury than the non-selective NSAID naproxen in a randomized, double-blind, crossover study of 19 osteoarthritis patients. After 2 weeks of treatment (flosulide 20 mg b.i.d. vs. naproxen 500 mg b.i.d.), endoscopic evaluation using the Lanza scale (grades 0-4) revealed substantially less damage with flosulide [1].

Gastrointestinal safety COX-2 selectivity Clinical endoscopy

Flosulide vs. Aspirin in Experimental Nephritis: Renal Function Preservation and Proteinuria Reduction

In a rat passive Heymann nephritis (PHN) model, flosulide (0.75 mg/day) preserved renal function and reduced proteinuria more effectively than aspirin (50 mg/day), a mixed COX-1/COX-2 inhibitor. Flosulide treatment resulted in significantly lower proteinuria and higher plasma protein/albumin levels compared to aspirin [1].

Nephrology Renal inflammation COX-2 inhibition

Flosulide vs. Nimesulide: Superior Inhibition of Neutrophil Superoxide Production

Flosulide demonstrates greater potency than the structurally related compound nimesulide in inhibiting the FMLP-induced respiratory burst of polymorphonuclear leukocytes (PMN). At concentrations of 10⁻⁵ to 10⁻⁷ M, flosulide more effectively suppressed superoxide production, an effect that correlates with in vivo anti-inflammatory activity in rat adjuvant arthritis [1]. Notably, indomethacin, piroxicam, and ibuprofen showed no inhibition at 10⁻⁵ M, highlighting flosulide's unique profile among NSAIDs [1].

Neutrophil biology Oxidative burst Anti-inflammatory mechanism

Dose-Dependent Reduction of Proteinuria in Passive Heymann Nephritis

Flosulide produces a dose-dependent reduction in proteinuria in rats with passive Heymann nephritis (PHN), with maximal efficacy at 3 mg/kg/day. This antiproteinuric effect is accompanied by increased glomerular prostanoid production, reflecting COX-2 induction in inflamed kidneys [1].

Proteinuria COX-2 selectivity Nephritis model

Renal Hemodynamic Effects in Normovolemic vs. Hypovolemic States

Flosulide's renal hemodynamic effects are state-dependent, enhancing renal plasma flow (RPF) and glomerular filtration rate (GFR) in normovolemic rats while reducing these parameters in hypovolemic animals. This pattern is characteristic of selective COX-2 inhibitors and contrasts with the consistent renal vasoconstriction seen with non-selective NSAIDs like indomethacin .

Renal physiology COX-2 Hemodynamics

Rank Order of COX-1 Inhibitory Potency Differentiates Flosulide from Other COX-2 Selective Agents

Among COX-2 selective inhibitors, flosulide occupies a distinct position in the rank order of COX-1 inhibitory potency, with lower COX-1 inhibition than celecoxib, nimesulide, and meloxicam [1]. This relative COX-1 sparing is consistent with its improved gastrointestinal safety profile compared to less selective agents [2].

COX selectivity Enzyme inhibition Comparative pharmacology

Flosulide Research Applications: Scenarios Where COX-2 Selectivity Drives Experimental Integrity


Gastrointestinal Safety Pharmacology Studies

Flosulide is the preferred COX-2 inhibitor for studies requiring a compound with documented superior gastrointestinal tolerability versus non-selective NSAIDs. Its performance in the Lanza endoscopic trial (Lanza score 0.58 vs. naproxen 1.47; 68% vs. 37% patients with no gastric damage) provides a benchmark for assessing GI safety of novel anti-inflammatory agents [1]. Researchers investigating COX-2-dependent gastric mucosal protection mechanisms utilize flosulide as a reference standard.

Renal Inflammation and Proteinuria Models

Flosulide is validated in passive Heymann nephritis, demonstrating dose-dependent proteinuria reduction (maximal 63% at 3 mg/kg/day) and preservation of renal function compared to aspirin [1][2]. Its state-dependent renal hemodynamic effects (enhancing RPF/GFR in normovolemia while reducing in hypovolemia) make it an essential tool for investigating the role of COX-2 in renal physiology and pathophysiology .

Neutrophil-Driven Inflammation and Oxidative Burst Research

Flosulide uniquely inhibits neutrophil superoxide production at concentrations where indomethacin, piroxicam, and ibuprofen are inactive, and with greater potency than the structurally related nimesulide [1]. This neutrophil-modulating activity, correlated with in vivo anti-inflammatory efficacy, positions flosulide as a critical probe for dissecting COX-independent anti-inflammatory mechanisms and for studies of PMN-mediated tissue injury.

COX-2 Selectivity Benchmarking and Reference Compound

Flosulide's established rank order among COX-2 selective inhibitors (lower COX-1 potency than celecoxib, nimesulide, meloxicam) [1] and its well-characterized selectivity loss at high doses (COX-1 inhibition observed at 9 mg/kg/day in PHN) [2] make it an essential reference compound for calibrating COX-2 selectivity assays and for studies examining the therapeutic window of selective prostaglandin inhibition.

Quote Request

Request a Quote for Flosulide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.